Unparalleled Potency at S1P1: Ceralifimod vs. Fingolimod, Ozanimod, Siponimod, and Ponesimod
Ceralifimod demonstrates superior potency for the human S1P1 receptor compared to key analogs fingolimod, ozanimod, siponimod, and ponesimod. In a standardized [35S]-GTPγS binding assay using CHO cell membranes expressing recombinant human S1P1, ceralifimod's EC50 was 0.0273 nM. This represents a potency increase of 14.7-fold over ozanimod (EC50 = 0.4 nM), 16.8-fold over siponimod (EC50 = 0.46 nM), and 125-fold over ponesimod (EC50 = 3.42 nM) [1][2][3][4].
| Evidence Dimension | S1P1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.0273 nM (27.3 pM) |
| Comparator Or Baseline | Ozanimod: 0.4 nM; Siponimod: 0.46 nM; Ponesimod: 3.42 nM |
| Quantified Difference | Ceralifimod is >14.7x more potent than ozanimod, >16.8x more potent than siponimod, and >125x more potent than ponesimod. |
| Conditions | [35S]-GTPγS binding assay using CHO cell membranes expressing recombinant human S1P1. Data sourced from comparable, independent studies using the same assay format. |
Why This Matters
Higher potency allows for lower effective concentrations in in vitro and in vivo studies, potentially reducing off-target effects and compound usage costs.
- [1] Komiya, T., et al. (2013). Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis. Clinical and Experimental Immunology, 171(1), 54-62. View Source
- [2] Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. British Journal of Pharmacology, 173(11), 1778-1792. View Source
- [3] Dyckman, A. J., et al. (2022). Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis. International Journal of Molecular Sciences, 23(18), 10311. View Source
- [4] Kurata, H., et al. (2017). Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641). A S1P1 and S1P5 Selective Agonist for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 60(23), 9508–9530. View Source
